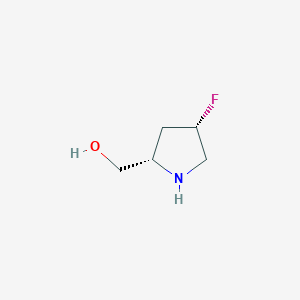

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLHZOVMBZPGEL-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474722 | |

| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791060-66-7 | |

| Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s,4s 4 Fluoro 2 Pyrrolidinemethanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com For (2S,4S)-4-Fluoro-2-pyrrolidinemethanol, the key disconnections logically occur at the points of key functional group transformations.

The primary disconnections for the target molecule are:

C-N and C-C bond cleavage of the pyrrolidine (B122466) ring: This breaks the heterocyclic core down to an acyclic precursor, suggesting a cyclization strategy for its formation.

C-F bond disconnection: This identifies a precursor, typically a hydroxyl group with the opposite stereochemistry, that can be converted to the fluoride (B91410) via nucleophilic substitution.

C-C bond disconnection of the methanol (B129727) side chain: This points to a C2-functionalized pyrrolidine, such as a carboxylic acid or ester, which can be reduced to the primary alcohol.

A common and highly effective retrosynthetic pathway begins with a chiral pool starting material, specifically (2S,4R)-4-hydroxyproline. This approach leverages a pre-existing stereocenter and simplifies the introduction of the remaining chiral center. The analysis suggests a forward synthesis involving:

Protection of the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline.

Reduction of the C2-carboxylic acid derivative to form the methanol side chain.

Diastereoselective substitution of the C4-hydroxyl group with fluorine, which proceeds with inversion of configuration to yield the desired (4S) stereocenter.

Deprotection to yield the final product.

Stereoselective Formation of the Pyrrolidine Ring

The formation of the pyrrolidine scaffold with the correct absolute and relative stereochemistry is the cornerstone of the synthesis. Two principal strategies are employed: enantioselective cyclization of acyclic precursors and the use of chiral pool starting materials. mdpi.com

This approach builds the pyrrolidine ring from a non-cyclic starting material using a chiral catalyst or auxiliary to induce the desired stereochemistry. nih.gov Various methods have been developed for the enantioselective synthesis of substituted pyrrolidines.

Intramolecular Michael Addition (aza-Michael Reaction): An acyclic precursor containing a nucleophilic amine and a Michael acceptor can undergo an intramolecular cyclization. The use of a chiral catalyst, such as a phosphoric acid derivative, can guide the cyclization to produce one enantiomer preferentially. nih.gov

Ring-Closing Metathesis (RCM): A diene-containing acyclic amine can be cyclized using a Grubbs catalyst to form a dihydropyrrole, which is then hydrogenated to the saturated pyrrolidine ring. nih.gov The initial stereochemistry of the acyclic precursor dictates the final stereochemistry of the product.

Domino/Cascade Reactions: Multi-component reactions can assemble the pyrrolidine ring in a single pot with high stereocontrol. For instance, an organocatalytic domino Michael/Mannich cycloaddition can construct highly functionalized pyrrolidines with multiple stereocenters. rsc.org

The most direct route to optically pure pyrrolidine derivatives often utilizes readily available chiral molecules, such as amino acids. mdpi.comnih.gov For the synthesis of this compound, the ideal starting material is a derivative of 4-hydroxyproline. mdpi.com Since the introduction of fluorine via nucleophilic substitution typically occurs with inversion of stereochemistry (an Sₙ2 reaction), commercially available (2S,4R)-4-hydroxyproline is the precursor of choice. This molecule already contains the correct (2S) stereocenter and a hydroxyl group at the C4 position, perfectly set up for conversion to the (4S)-fluoro substituent. nih.gov

This approach is highly efficient as it bypasses the need to establish the C2 stereocenter, significantly shortening the synthetic sequence. mdpi.com

Diastereoselective Introduction of the Fluorine Moiety

The introduction of the fluorine atom at the C4 position with the correct syn relationship to the C2 substituent is a critical, stereochemistry-defining step. This is typically achieved through nucleophilic fluorination of a precursor containing a suitable leaving group at the C4 position. nih.gov

Starting from a protected (2S,4R)-4-hydroxypyrrolidine-2-methanol derivative, the C4 hydroxyl group is first activated. This can be achieved by converting it into a sulfonate ester (e.g., tosylate, mesylate) or by direct reaction with a fluorinating agent. The subsequent nucleophilic attack by a fluoride source proceeds via an Sₙ2 mechanism, inverting the stereocenter from (4R) to the desired (4S) configuration.

Common fluorinating agents for this transformation include:

Diethylaminosulfur trifluoride (DAST): A widely used reagent for deoxofluorination of alcohols. It reacts with the hydroxyl group to form an intermediate that is then displaced by fluoride. rsc.org

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST, often providing better yields and fewer side products. rsc.org

PyFluor® (2-Pyridinesulfonyl fluoride): Another modern reagent used for deoxyfluorination under mild conditions. rsc.org

The reaction of N-protected (2S,4R)-4-hydroxypyrrolidin-2-yl derivatives with these reagents can lead to the desired (2S,4S)-4-fluoro product with high diastereoselectivity. rsc.org The choice of protecting group on the pyrrolidine nitrogen can influence the reaction's outcome and yield.

Synthesis of the Methanol Side Chain

The (pyrrolidin-2-yl)methanol structure is typically synthesized by the reduction of a carboxylic acid or ester function at the C2 position of a proline derivative. researchgate.net This transformation is a standard procedure in peptide and amino acid chemistry. rsc.org

The synthesis route usually involves the following steps:

Esterification: The carboxylic acid of the starting proline derivative (e.g., (2S,4R)-4-hydroxyproline) is often converted to its methyl or ethyl ester to facilitate purification and subsequent reduction. rsc.org This is commonly done using thionyl chloride in methanol. nih.gov

Reduction: The ester is then reduced to the primary alcohol. Powerful reducing agents are required for this transformation.

| Reducing Agent | Typical Conditions | Reference |

| Lithium aluminium hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | mdpi.com |

| Lithium borohydride (B1222165) (LiBH₄) | THF, reflux | mdpi.com |

These reagents efficiently reduce the ester to the corresponding (2-pyrrolidinyl)methanol side chain. researchgate.netgoogle.com The reaction is generally high-yielding and does not affect the stereocenters of the pyrrolidine ring.

Protective Group Manipulations in Synthetic Sequences

Given the multiple reactive functional groups present in the target molecule and its intermediates (secondary amine, hydroxyl groups, carboxylic acid), a robust protecting group strategy is essential for a successful synthesis. jocpr.comwikipedia.org The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. jocpr.com

Nitrogen Protection: The pyrrolidine nitrogen is a nucleophilic secondary amine and must be protected early in the synthesis to prevent unwanted side reactions, such as N-alkylation or acylation.

Hydroxyl Protection: The hydroxyl groups, both the C4-hydroxyl in the intermediate and the final C2-methanol, may require protection depending on the subsequent reaction steps. For instance, if a Grignard reaction were used on the C2-ester (an alternative to reduction), the C4-hydroxyl would need to be protected.

Commonly used protecting groups in the synthesis of this compound are summarized in the table below.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | nih.govrsc.org |

| Amine | Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) | rsc.org |

| Amine | Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents | wikipedia.org |

| Hydroxyl | Silyl ethers (e.g., TBDMS) | TBDMS | tert-Butyldimethylsilyl chloride | Fluoride source (e.g., TBAF) | nih.gov |

| Hydroxyl | Benzyl ether | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂, Pd/C) | jocpr.com |

The Boc group is particularly common for nitrogen protection due to its stability under a wide range of conditions and its straightforward removal with acid. rsc.org The sequence of protection and deprotection steps is carefully planned to ensure that the desired transformations occur selectively at the intended positions. jocpr.com

2s,4s 4 Fluoro 2 Pyrrolidinemethanol As a Chiral Building Block

Principles of Chiral Scaffold Integration in Organic Synthesis

The utility of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol as a chiral building block is rooted in the precise three-dimensional arrangement of its functional groups and the stereocontrolled introduction of the fluorine atom. A key precursor for this scaffold is the readily available (2S,4R)-4-hydroxyproline, a natural amino acid. The synthesis of the (2S,4S) diastereomer involves a crucial inversion of stereochemistry at the C-4 position.

This is typically achieved through a nucleophilic substitution reaction with a fluoride (B91410) source, following an SN2 mechanism. For instance, the hydroxyl group of a suitably protected (2S,4R)-4-hydroxyproline derivative can be activated, often by conversion to a good leaving group like a tosylate or triflate. Subsequent displacement with a fluoride salt, such as tetra-n-butylammonium fluoride (TBAF), proceeds with inversion of configuration to yield the desired (2S,4S) stereochemistry. researchgate.net

The stereochemical integrity of the pyrrolidine (B122466) ring is maintained throughout these transformations, ensuring that the chirality of the starting material is effectively transferred to the product. The presence of the hydroxymethyl group at the C-2 position provides a handle for further synthetic manipulations, allowing for the elongation of side chains or the introduction of other functionalities.

Furthermore, the choice of protecting groups and reaction conditions is critical to prevent undesirable side reactions, such as elimination. For example, the use of sterically demanding protecting groups, like the tert-butyl group on the proline nitrogen and as a tert-butyl ester at the carboxylic acid, can effectively prevent intramolecular side reactions and ensure a high diastereoselectivity during the fluorination step with reagents like morpholinosulfur trifluoride. beilstein-journals.org This level of control is fundamental to the successful integration of the (2S,4S)-4-fluoro-2-pyrrolidinyl scaffold into more complex molecular architectures.

Versatility in Constructing Enantiomerically Pure Molecules

The rigid, stereochemically defined structure of this compound makes it an excellent scaffold for the synthesis of a wide range of enantiomerically pure molecules, extending beyond simple amino acid derivatives. The pyrrolidine ring system is a common motif in many biologically active compounds and serves as a robust framework for positioning substituents in a well-defined spatial orientation.

The functional groups of this compound—the secondary amine, the hydroxymethyl group, and the fluorine atom—offer multiple points for diversification. The secondary amine can be readily derivatized to form amides, carbamates, or tertiary amines. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages.

One of the key applications of pyrrolidine-based chiral building blocks is in the development of chiral ligands for asymmetric catalysis. researchgate.net While specific examples detailing the use of this compound itself as a ligand are not extensively documented in readily available literature, the broader class of chiral pyrrolidines is widely employed. The fluorine atom in the 4-position of the pyrrolidine ring can influence the electronic properties and conformational rigidity of the resulting ligand, potentially leading to enhanced enantioselectivity in catalytic reactions.

The versatility of this building block is further demonstrated by its potential to be incorporated into more complex heterocyclic systems. The inherent chirality of the scaffold ensures that the resulting polycyclic structures are formed enantioselectively.

Precursors to Fluorinated Amino Acid Derivatives

A significant application of this compound and its direct precursors is in the synthesis of fluorinated proline analogues. researchgate.netbeilstein-journals.org Fluorinated prolines are of great interest in peptide and protein chemistry, as the introduction of fluorine can stabilize the proline ring pucker and influence the cis-trans isomerization of peptide bonds, thereby imparting enhanced conformational stability to peptides and proteins. researchgate.net

| Starting Material | Key Reagents | Product | Overall Yield | Reference |

| N-Boc-(2S,4R)-4-hydroxyproline | 1. Trifluoromethanesulfonic anhydride, 2. TBAF, 3. Acid deprotection | (2S,4S)-4-fluoroproline | 16% | researchgate.net |

This pathway underscores the role of the fluorinated pyrrolidine scaffold as a direct precursor to these valuable non-natural amino acids. The ability to synthesize specific diastereomers of fluoroproline, such as the (2S,4S) version, is crucial for systematically studying the effects of fluorine substitution on peptide and protein structure and function.

Beyond proline itself, the principles used to synthesize the (2S,4S)-4-fluoropyrrolidine core can be adapted to create other fluorinated amino acid derivatives. The strategic placement of the fluorine atom provides a powerful tool for modulating the biological activity and physicochemical properties of these important biomolecules.

Applications in Asymmetric Organocatalysis

Derivatives of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol as Organocatalysts

The versatility of the this compound framework allows for its incorporation into more complex catalyst structures, tailored for specific organic reactions.

The design of organocatalysts derived from pyrrolidinemethanol scaffolds is a field of active research, with modifications aimed at optimizing catalyst performance. The introduction of fluorine, as in this compound, is a key strategy. Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding, which are crucial for the stabilization of transition states in a catalytic cycle. mdpi.com

Catalyst design often involves creating bifunctional molecules where the pyrrolidine (B122466) moiety acts as a chiral backbone. For instance, proline-based fluorinated dipeptides have been synthesized to improve hydrogen bonding interactions and control the catalyst's conformation within the transition state. mdpi.com Modifications are not limited to the pyrrolidine ring itself. The hydroxyl group of the 2-pyrrolidinemethanol can be used as a handle to attach other functional groups, creating more complex structures like prolinamides or linking the molecule to other chiral auxiliaries. mdpi.com For example, new bifunctional organocatalysts have been developed by combining proline derivatives with nucleosides or by creating hybrid dipeptide-2-pyrrolidone structures. mdpi.com These modifications aim to create a well-defined chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivity. mdpi.com

Understanding the mechanism of a catalytic cycle is paramount for catalyst optimization. For pyrrolidinemethanol-based catalysts, mechanistic studies often reveal the crucial role of non-covalent interactions in achieving high stereoselectivity. Intramolecular hydrogen bonding, for instance, can lock the conformation of the catalyst, thereby enhancing its ability to discriminate between the enantiotopic faces of the substrate. mdpi.com

In many reactions, the secondary amine of the pyrrolidine ring is essential for forming key intermediates, such as enamines with carbonyl compounds. The carboxylic acid in proline, or a related functional group in a derivative, can then coordinate with the electrophile, directing its approach. mdpi.com DFT (Density Functional Theory) calculations and experimental studies on related systems show that the specific stereochemistry of the pyrrolidine scaffold, including the presence and orientation of substituents like fluorine, dictates the facial bias of the reaction.

Catalytic Enantioselective Transformations

Catalysts derived from this compound and its analogues are effective in a variety of enantioselective reactions, including reductions and carbon-carbon bond-forming reactions.

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing key building blocks for pharmaceuticals and other fine chemicals. nih.govrsc.org Organocatalysts derived from chiral amino alcohols, including pyrrolidinemethanol derivatives, are highly effective in this context, particularly in borane-mediated reductions. nih.gov

A well-established method involves the use of oxazaborolidine catalysts, which can be generated in situ from a chiral amino alcohol and a borane (B79455) source like BH₃-THF. ijprs.com Catalysts derived from α,α-diphenyl-2-pyrrolidinemethanol, a close structural analogue of the title compound, have proven to be robust and highly efficient. For example, chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate has been successfully used as an asymmetric auxiliary for the borane reduction of various prochiral ketones. nih.gov This catalyst is also recoverable and reusable, adding to its practical utility. nih.gov The reaction proceeds through the formation of a catalyst-borane complex which then coordinates to the ketone. The chiral environment established by the pyrrolidinemethanol ligand directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.

Table 1: Asymmetric Reduction of Prochiral Ketones using a Pyrrolidinemethanol-Derived Catalyst System

| Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |

| Acetophenone | 1-Phenylethanol | Up to 99% |

| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | High |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | High |

Data based on reductions using related α,α-diphenyl-2-pyrrolidinemethanol catalyst systems which demonstrate the potential of this catalyst class. nih.govijprs.com

The creation of new carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern synthetic chemistry. Organocatalysts derived from fluorinated pyrrolidines play a crucial role in this area.

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. mdpi.comnih.gov This reaction is highly valued for its operational simplicity and its ability to construct complex molecules, including unnatural α-amino acids, in a single step. nih.gov

The asymmetric variant of the Petasis reaction can be achieved by using a chiral amine or by employing a chiral catalyst. mdpi.com While the classic PBM reaction is often catalyst-free, enantioselective versions frequently rely on catalysts to control the stereochemical outcome. Chiral biphenols, such as BINOL, have been used as organocatalysts to induce enantioselectivity in the reaction between salicylaldehydes, amines, and organoboronic acids. mdpi.com

The mechanism involves the initial formation of a carbinolamine intermediate from the amine and aldehyde, which then activates the boronic acid to form a tetrahedral boronate "ate" complex. mdpi.com This complex facilitates the transfer of the organic group from the boron to the iminium ion, which is formed in situ. In catalyzed versions, the chiral catalyst orchestrates the assembly of the components in the transition state, leading to an enantiomerically enriched product. The use of fluorinated pyrrolidinemethanol derivatives as the chiral amine component or as part of a larger catalytic structure is a promising strategy for the synthesis of valuable fluorinated amine products.

Table 2: Components and Products of the Petasis Borono-Mannich Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

| Secondary Amine | Aldehyde/Ketone | Vinyl- or Aryl-boronic acid | Substituted Amines |

| This compound derivative | Glyoxylic Acid | Aryl-boronic acid | Fluorinated α-Amino Acids |

| Primary Aromatic Amine | Salicylaldehyde | Vinyl-boronic acid | Chiral Alkylaminophenols |

This table illustrates the general components of the Petasis reaction and the potential products when using a fluorinated pyrrolidine derivative. mdpi.comnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific, detailed research data on the application of the chemical compound This compound as a primary organocatalyst in the fields of asymmetric aldol (B89426) reactions and asymmetric conjugate additions.

Extensive searches for primary research articles, reviews, and data repositories have not yielded studies that utilize this specific fluorinated pyrrolidinemethanol derivative to catalyze these key carbon-carbon bond-forming reactions. Consequently, the detailed research findings, including reaction conditions, substrate scope, yields, diastereoselectivity, and enantioselectivity, required to populate the requested sections and data tables are not available in the public domain.

While the broader class of proline and pyrrolidine-based organocatalysts is well-established in asymmetric synthesis, and fluorination is a known strategy to modulate catalyst properties, the specific catalytic activity of this compound itself appears to be an area that has not been extensively investigated or reported. Therefore, a scientifically accurate article focusing solely on its role in the specified applications, as per the provided outline, cannot be generated at this time. Similarly, a comparative analysis with other catalytic systems is not feasible without foundational performance data for the compound .

Role in Medicinal Chemistry and Drug Discovery Programs

Synthesis of Fluorinated Peptides and Peptidomimetics

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol is a valuable starting material for the synthesis of (2S,4S)-4-fluoroproline, a non-canonical amino acid. The synthesis is typically achieved through the oxidation of the primary alcohol group in the pyrrolidinemethanol to a carboxylic acid, thus forming the corresponding fluorinated proline derivative. This amino acid is then used as a building block in the synthesis of fluorinated peptides and peptidomimetics. The introduction of fluorine can profoundly influence the properties of these biomolecules. nih.govdoaj.org The site-selective incorporation of such fluorinated amino acids is a key method for altering the physicochemical and biological characteristics of peptides. nih.gov

The introduction of a fluorine atom, as present in the (2S,4S)-4-fluoroproline residue derived from this compound, can significantly enhance the metabolic stability of peptides. sigmaaldrich.com Fluorine's high electronegativity can shield adjacent chemical bonds from enzymatic degradation by metabolic enzymes like proteases. This modification can lead to a longer plasma half-life and improved bioavailability of peptide-based drugs.

Furthermore, fluorination increases the lipophilicity of the molecule, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This modification can improve a drug's ability to cross cellular membranes. For instance, derivatives of fluorinated pyrrolidines, such as (2S,4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile (TS-021), have demonstrated favorable pharmacokinetic profiles in preclinical studies in rats, dogs, and monkeys. nih.gov The strategic placement of fluorine can also pre-organize the peptide backbone conformation, which may lead to enhanced binding affinity and selectivity for its biological target. sigmaaldrich.com

Table 1: General Effects of Fluorine Incorporation on Peptide Properties

| Property | Influence of Fluorination | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased | Shielding of peptide bonds from enzymatic cleavage. sigmaaldrich.com |

| Lipophilicity | Increased | Can improve membrane permeability and alter ADME properties. nih.gov |

| Binding Affinity | Can be enhanced | Fluorine-induced conformational constraints can lead to a more favorable binding orientation. sigmaaldrich.com |

| pKa of Proximal Amines | Lowered | The strong electron-withdrawing nature of fluorine reduces the basicity of nearby amino groups. nih.gov |

The creation of peptides containing (2S,4S)-4-fluoroproline is readily achievable using modern synthetic techniques, most notably Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). d-nb.infogoogle.com For its use in SPPS, the (2S,4S)-4-fluoroproline precursor, obtained from the oxidation of this compound, must first have its nitrogen atom protected with an Fmoc group.

This resulting Fmoc-(2S,4S)-4-fluoroproline-OH becomes a building block that can be incorporated at specific positions within a growing peptide chain on a solid resin support. rsc.org The standard SPPS cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid using a coupling reagent. google.comnih.gov This iterative process allows for the precise and efficient assembly of custom peptide sequences containing the fluorinated proline analogue. google.com The use of such modified amino acids is a cornerstone of creating peptidomimetics with enhanced therapeutic potential. d-nb.info

Development of Therapeutics for Neurological Disorders

Fluorinated pyrrolidine (B122466) scaffolds are of significant interest in the development of therapeutics for neurological disorders. biorxiv.org These structures serve as core components in molecules designed to interact with various targets within the central nervous system (CNS), including neurotransmitter transporters and receptors.

A key area of investigation for fluorinated pyrrolidine derivatives is the modulation of neurotransmitter systems, such as the GABAergic system. The GABA transporter 1 (GAT-1) is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thus terminating its signal. Inhibitors of GAT-1 can prolong GABA's effect and are used as antiepileptic agents.

Research into N-alkylated derivatives of (2S)-4-fluoroproline as potential GAT-1 uptake inhibitors has yielded important structure-activity relationship (SAR) insights. nih.gov A study comparing 4-fluoroproline (B1262513) derivatives with their 4-hydroxy counterparts found that the fluorinated compounds had slightly improved inhibitory potency. However, their affinity for GAT-1 was significantly lower than that of analogous compounds without any substitution at the C-4 position. nih.gov This drastic decrease in affinity was attributed to the powerful inductive effect of the fluorine atom, which reduces the basicity (pKa) of the pyrrolidine nitrogen essential for binding to the transporter. nih.gov This finding underscores the profound and sometimes counterintuitive electronic effects of fluorine in drug design.

Table 2: Research Findings on 4-Fluoroproline Derivatives as GAT-1 Inhibitors

| Compound Type | Relative Affinity for GAT-1 | Key Finding | Reference |

|---|---|---|---|

| 4-Hydroxyproline Derivatives | Baseline | - | nih.gov |

| 4-Fluoroproline Derivatives | Slight improvement vs. 4-hydroxy | Fluorination slightly improves potency over hydroxyl group. | nih.gov |

| Unsubstituted Proline Derivatives | Much stronger affinity | The presence of a C-4 substituent (F or OH) drastically reduces affinity. | nih.gov |

| Inferred Reason | The electron-withdrawing fluorine atom reduces the basicity of the pyrrolidine nitrogen, which is critical for transporter binding. | nih.gov |

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative measurement of biological processes. The development of targeted PET radiotracers is crucial for studying diseases and drug targets. While direct radiosynthesis using this compound as a precursor is not prominently documented, closely related fluorinated pyrrolidine structures are central to the development of important PET ligands for neurological targets. sigmaaldrich.comrsc.org

Synaptic Vesicle Glycoprotein 2A (SV2A) is a protein found in the membranes of presynaptic vesicles and is a validated target for antiepileptic drugs like levetiracetam. d-nb.info Because SV2A is ubiquitously expressed in synapses, its density is considered a reliable biomarker for synaptic density. PET imaging of SV2A can therefore provide invaluable information on synaptic loss or changes in a variety of neurological and psychiatric disorders, including Alzheimer's disease and epilepsy. d-nb.info

A key focus of radiochemistry research has been the development of potent and selective PET ligands for SV2A. Tracers such as [11C]UCB-J and its fluorine-18 (B77423) labeled analogue [18F]UCB-J have emerged as highly successful imaging agents. rsc.org These molecules, while not directly synthesized from this compound, are pyrrolidinone derivatives whose stereochemistry is critical for high-affinity binding to SV2A. d-nb.info The development of these tracers requires complex, stereoselective synthetic routes to ensure the correct spatial arrangement of substituents on the pyrrolidine core. The insights gained from SAR studies of various substituted pyrrolidine ligands, including fluorinated versions, are crucial for designing the next generation of SV2A PET tracers with optimal imaging properties.

Radiosynthesis of Positron Emission Tomography (PET) Imaging Agents

Contributions to Other Bioactive Compound Classes

The strategic incorporation of this compound into molecular frameworks has been explored for the generation of diverse bioactive compounds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxymethyl group provides a key handle for further chemical modifications.

Anti-inflammatory Agent Research

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of pyrrolidine derivatives has been a significant focus in the search for new anti-inflammatory drugs. The pyrrolidine ring is a core structure in many compounds targeting inflammatory pathways. For instance, research has shown that certain pyrrolidine derivatives can modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.govresearchgate.netresearchgate.net

The anti-inflammatory potential of related proline derivatives has also been investigated. For example, N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, a structurally similar compound, has demonstrated potent anti-inflammatory activity by inhibiting TNF-alpha and other inflammatory enzymes. nih.gov This suggests that the core pyrrolidine structure, with specific substitutions, is a viable scaffold for developing anti-inflammatory agents. The introduction of a fluorine atom, as in this compound, is a recognized strategy to enhance the potency and pharmacokinetic profile of drug candidates. researchgate.net

Table 1: Examples of Pyrrolidine Derivatives in Anti-inflammatory Research

| Compound/Derivative Class | Target/Mechanism | Key Findings |

| Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3''-indoline]-2'',3,5-triones | Inhibition of inflammation | Certain derivatives showed remarkable anti-inflammatory activities relative to indomethacin. researchgate.net |

| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine | Inhibition of Toll-like receptor signaling pathways | Suppressed the activation of NF-κB and IRF3, key regulators of inflammation. nih.gov |

| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | Inhibition of TNF-alpha and inflammatory enzymes | Demonstrated potent anti-inflammatory effects in animal models. nih.gov |

| 2-(3-Fluorobiphenyl-4-yl) propanoic acid derivatives | Cyclooxygenase (COX) inhibition | Synthesized and evaluated for anti-inflammatory potential. researchgate.net |

Antimicrobial Compound Exploration

The pyrrolidine scaffold is a recurring motif in a multitude of natural and synthetic antimicrobial agents. The unique structural features of this compound make it an attractive starting point for the synthesis of novel antimicrobial compounds. While specific studies on the antimicrobial activity of this exact compound are limited, research on fluorinated pyrrolidine derivatives highlights their potential in combating microbial infections. The incorporation of fluorine can lead to enhanced biological activity and improved pharmacological properties.

For example, derivatives of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, a closely related structure, have been explored for various therapeutic applications. The strategic placement of the fluorine atom on the pyrrolidine ring can influence the molecule's interaction with biological targets, potentially leading to the development of potent and selective antimicrobial agents.

Table 2: Research on Related Fluorinated Pyrrolidine Derivatives

| Compound/Derivative | Application/Target | Reference |

| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride | Building block for chiral synthesis | bldpharm.com |

| (2S,4S)-4-Fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride | Versatile small molecule scaffold | biosynth.com |

| (2S,4R)-4-fluoro-2-pyrrolidinemethanol hydrochloride | Laboratory chemical | cymitquimica.com |

Agrochemical Development

Fluorinated compounds play a crucial role in modern agrochemical research, with the introduction of fluorine atoms often leading to enhanced efficacy, selectivity, and stability of pesticides and herbicides. researchgate.net The pyrrolidine ring is also a common structural element in various agrochemicals. While direct applications of this compound in commercial agrochemicals are not widely reported, its status as a fluorinated building block suggests its potential utility in this sector.

The development of novel fungicides, herbicides, and insecticides often relies on the synthesis and screening of libraries of compounds containing unique structural motifs. Fluorinated pyrrolidines like this compound represent valuable starting materials for generating such libraries. The combination of the pyrrolidine core and the fluorine substituent can be leveraged to create new active ingredients with improved performance and environmental profiles. For instance, various fluorinated and trifluoromethylated pyrrolidine and pyridine (B92270) derivatives are key components in a range of modern fungicides. rhhz.net

Future Perspectives and Advancements

Innovations in Synthetic Pathways to Fluorinated Pyrrolidine (B122466) Derivatives

The synthesis of stereochemically defined fluorinated pyrrolidines like (2S,4S)-4-Fluoro-2-pyrrolidinemethanol is critical for its availability and application. Historically, syntheses have relied on reagents that are often unsuitable for large-scale production. Innovations are focused on developing more efficient, scalable, and safer synthetic routes.

A significant advancement involves moving away from hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST). Research has demonstrated the development of more efficient protocols. For instance, one innovative approach for a similar fluorinated pyrrolidine analogue utilized a modified Burgess-type reagent. wordpress.com This method transforms a 1,2-trans-diol into a cis-cyclic sulfamate (B1201201) intermediate. Subsequent reaction with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) yields the desired trans-fluoro protected amine. wordpress.com This strategy is advantageous as it replaces the less scalable use of sodium azide (B81097) and DAST with reagents more amenable to process chemistry. wordpress.com

Further innovations include palladium-catalyzed multi-component reactions that allow for the rapid assembly of complex fluorinated pyrroline (B1223166) structures, which can be precursors to saturated pyrrolidines. acs.org Photocatalysis is also emerging as a powerful tool for creating fluorinated heterocycles, offering new pathways to access these valuable scaffolds. bioorganica.com.ua

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrrolidines

| Feature | Traditional Method | Innovative Method |

|---|---|---|

| Fluorine Source | Diethylaminosulfur trifluoride (DAST) | Tetrabutylammonium fluoride (TBAF) |

| Nitrogen Source | Sodium Azide (NaN₃) | Burgess-type Reagent |

| Key Intermediate | Azido alcohol | Cyclic sulfamate |

| Scalability | Limited, hazardous reagents | Improved, more suitable for process chemistry |

| Stereocontrol | Substrate-controlled | Substrate-controlled, high fidelity |

This table illustrates the shift towards more scalable and efficient reagents in the synthesis of fluorinated pyrrolidines, based on modern process development. wordpress.com

Expanding the Scope of Organocatalytic Applications

This compound belongs to a class of organocatalysts that leverage chirality and specific electronic effects to control chemical reactions. The fluorine atom is not merely a passive substituent; it actively influences the catalyst's conformation and reactivity. A key concept is the "fluorine-iminium ion gauche effect," where the interaction between the fluorine atom and a transiently formed iminium ion pre-organizes the catalyst-substrate complex, leading to enhanced stereocontrol. nih.gov

Future work will focus on harnessing this effect to develop new asymmetric transformations. While fluorinated pyrrolidines have proven effective in the enantioselective epoxidation of α,β-unsaturated aldehydes, their potential extends far beyond this single reaction. nih.gov Researchers are exploring their use in a wider range of C-C and C-X bond-forming reactions, including:

Asymmetric Mannich Reactions: Creating chiral β-amino carbonyl compounds, which are important pharmaceutical precursors. mdpi.com

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated systems with high stereoselectivity. mdpi.com

Fluorinative Dearomatization: Using these chiral catalysts to control the addition of fluorine to aromatic systems, generating complex, three-dimensional molecules. mdpi.com

The development of organocatalytic methods using organofluoro nucleophiles is also a rapidly expanding area, significantly broadening the types of enantio-enriched fluorinated compounds that can be synthesized. nih.gov The unique properties of this compound make it an ideal candidate for exploration in these novel catalytic cycles.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new catalysts and their applications, modern research increasingly relies on high-throughput and combinatorial methods. The this compound scaffold is well-suited for these approaches. By using it as a core structure, large libraries of related catalysts can be synthesized and screened for optimal performance in specific reactions.

Encoded library technology, for example, allows for the synthesis of a vast number of compounds on a polymeric support, where each unique compound is linked to a chemical "barcode" that records its synthetic history. nih.gov This strategy can be applied to create libraries of fluorinated pyrrolidine derivatives, which are then screened en masse for catalytic activity. This approach streamlines the identification of lead catalysts and provides substantial data on structure-activity relationships. nih.gov High-throughput screening using techniques like desorption electrospray ionization mass spectrometry can further accelerate the evaluation of these catalyst libraries. rsc.org

Advanced Mechanistic Studies and Computational Modeling

A deeper understanding of how catalysts like this compound function at a molecular level is crucial for rational design of the next generation of organocatalysts. Advanced mechanistic studies, heavily augmented by computational modeling, are providing unprecedented insights into the subtle forces that govern catalytic activity and stereoselectivity.

Computational tools, particularly Density Functional Theory (DFT), are used to model reaction pathways and analyze transition states. acs.org These studies can elucidate the precise roles of noncovalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the transition state that leads to the desired product. acs.org For fluorinated catalysts, computational analysis can quantify the energetic contribution of effects like the fluorine-iminium ion gauche interaction, confirming its importance in achieving high enantioselectivity. nih.gov

Future research will involve more sophisticated computational models that can accurately predict the outcomes of reactions catalyzed by new derivatives of this compound. This synergy between experimental work and in-silico modeling will accelerate the development cycle, allowing scientists to design catalysts with tailored properties for specific and challenging chemical transformations, moving from a trial-and-error approach to one of rational, predictive design. acs.orgacs.org

Q & A

Q. Example Protocol :

- React (2S,4S)-4-fluoropyrrolidin-2-one with LiAlH₄ in THF under reflux (yield: ~65%) .

- Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .

Basic: How is the stereochemistry of this compound confirmed?

Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for analogous fluoropyrrolidines) .

- NMR Analysis : and NMR coupling constants (e.g., ) confirm axial/equatorial fluorine orientation .

- Optical Rotation : Compare with literature values (e.g., ) .

Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee)?

Answer:

- Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric hydrogenation (ee >98%) .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

- Temperature Control : Lower reaction temperatures (e.g., -20°C) reduce racemization during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.